molecular formula C15H21N7 B6453808 N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2548988-50-5

N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6453808
CAS No.: 2548988-50-5
M. Wt: 299.37 g/mol
InChI Key: VCRGBNDGTYNKGA-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with an ethyl group, a methyl group, and a pyrazinyl-piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The core is then functionalized with the ethyl and methyl groups, followed by the introduction of the pyrazinyl-piperazine moiety. Common reagents used in these reactions include ethylating agents, methylating agents, and pyrazine derivatives. The reaction conditions often involve the use of solvents like toluene or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

N-ethyl-6-methyl-2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-3-17-13-10-12(2)19-15(20-13)22-8-6-21(7-9-22)14-11-16-4-5-18-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRGBNDGTYNKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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